molecular formula C12H24O B1583528 1,2-Epoxydodecane CAS No. 2855-19-8

1,2-Epoxydodecane

Cat. No.: B1583528
CAS No.: 2855-19-8
M. Wt: 184.32 g/mol
InChI Key: MPGABYXKKCLIRW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Epoxydodecane can be synthesized through the epoxidation of 1-dodecene. The epoxidation process typically involves the reaction of 1-dodecene with a peracid, such as peracetic acid or m-chloroperbenzoic acid, under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mechanism involves the formation of a peracid intermediate, which then transfers an oxygen atom to the double bond of 1-dodecene, resulting in the formation of the epoxide ring .

Industrial Production Methods

In industrial settings, this compound is produced using similar epoxidation methods but on a larger scale. The process involves the continuous flow of 1-dodecene and the peracid through a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Epoxydodecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Epoxydodecane has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Epoxydodecane is unique due to its specific carbon chain length, which provides a balance between reactivity and hydrophobicity. This makes it suitable for various applications, including its use as a reactive diluent in epoxy resins and as a surfactant in emulsions and foams .

Properties

IUPAC Name

2-decyloxirane
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InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-12-11-13-12/h12H,2-11H2,1H3
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InChI Key

MPGABYXKKCLIRW-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCC1CO1
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Molecular Formula

C12H24O
Record name 1,2-EPOXYDODECANE
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DSSTOX Substance ID

DTXSID9025243
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Molecular Weight

184.32 g/mol
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Physical Description

1,2-epoxydodecane is a clear colorless liquid. (NTP, 1992), Liquid, Colorless liquid; [CAMEO]
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Boiling Point

255 to 257 °F at 15 mmHg (NTP, 1992)
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Flash Point

112 °F (NTP, 1992), 44 °C
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
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Density

0.844 (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

6.25 mmHg at 77 °F (NTP, 1992), 6.25 [mmHg]
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CAS No.

2855-19-8
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Synthesis routes and methods

Procedure details

An oven-dried round bottom flask containing a magnetic stir bar was charged with the (R,R)-HKR catalyst (Schaus, et al., J. Am. Chem. Soc. 2002, 124, 1307-1315); CAS Number 176763-62-5, 1.31 g, 2.17 mmol. Dichloromethane (34 mL) and then glacial acetic acid (1.30 mL) were added to the flask. The resulting solution was stirred vigorously for 1.5 h; during this time the color of the mixture changed from dark red to brown. The solvent was removed by rotary evaporation until the material appeared dry. 1,2-epoxydodecane (40.0 g, 217 mmol) then isopropyl alcohol (reagent grade, 47 mL) were added to the flask containing the oxidized catalyst and a magnetic stir bar. The flask was immersed in an ice bath. H2O (2.15 mL, 119 mmol, 0.55 equiv relative to epoxide) was added dropwise to the stirred mixture. The flask was sealed with a rubber septum and the solution was allowed to warm to room temperature. After stirring for 2 days, the reaction mixture was diluted with ˜200 mL of hexanes. The resulting solution was filtered through paper to remove the white precipitate (1,2-diol). The filtrate was concentrated by rotary evaporation. The resulting dark red oily liquid was dissolved in ˜150 mL of hexanes and filtered in order to remove a substantial amount of white crystalline precipitate (diol). The filtrate was transferred into a 250 mL round bottom flask and concentrated by rotary evaporation. The desired product was isolated by distillation under vacuum (literature: 124° C./15 mm Hg). The desired product (14.3 grams, 71.5% of theoretical yield) was collected as a clear oil. The product was determined to be 100% ee by chiral chromatography of the 2-naphthylenethiol derivative.
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
47 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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